
Hexyl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl dimethyl phosphate is an organophosphorus compound characterized by the presence of a hexyl group and two methyl groups attached to a phosphate moiety. This compound is part of the broader class of phosphates, which are essential in various biological and industrial processes. This compound is known for its applications in organic synthesis and as an intermediate in the production of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl dimethyl phosphate can be synthesized through the reaction of hexanol with dimethyl phosphite in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The general reaction can be represented as:
Hexanol+Dimethyl phosphite→Hexyl dimethyl phosphate+Methanol
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The reaction mixture is usually purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Hexyl dimethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form hexanol and dimethyl phosphate.
Oxidation: The compound can be oxidized to form hexyl phosphate and formaldehyde.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Hexanol and dimethyl phosphate.
Oxidation: Hexyl phosphate and formaldehyde.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Hexyl dimethyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: Studied for its potential role in biochemical pathways involving phosphate esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed as an intermediate in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
Hexyl dimethyl phosphate can be compared with other similar compounds such as:
- Ethyl dimethyl phosphate
- Butyl dimethyl phosphate
- Octyl dimethyl phosphate
Uniqueness: this compound is unique due to its specific alkyl chain length, which influences its physical and chemical properties. The hexyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications where other shorter or longer alkyl chains may not be as effective.
Comparison with Similar Compounds
- Ethyl dimethyl phosphate: Shorter alkyl chain, different solubility and reactivity.
- Butyl dimethyl phosphate: Intermediate chain length, similar but slightly different properties.
- Octyl dimethyl phosphate: Longer alkyl chain, more hydrophobic, different applications.
Properties
CAS No. |
82753-88-6 |
|---|---|
Molecular Formula |
C8H19O4P |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
hexyl dimethyl phosphate |
InChI |
InChI=1S/C8H19O4P/c1-4-5-6-7-8-12-13(9,10-2)11-3/h4-8H2,1-3H3 |
InChI Key |
VDRBDINALVEVEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


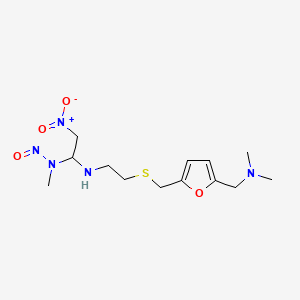
![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
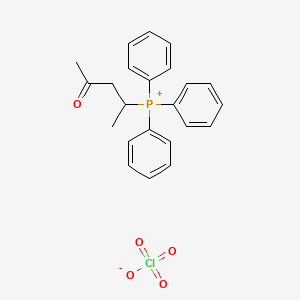
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
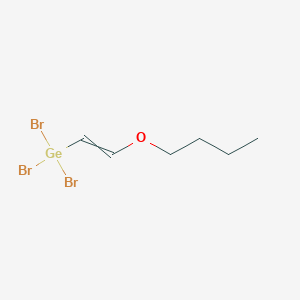

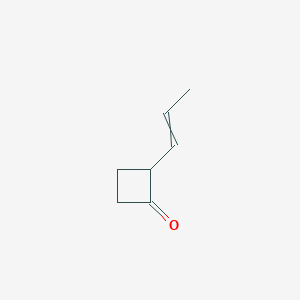

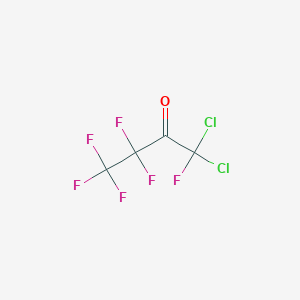
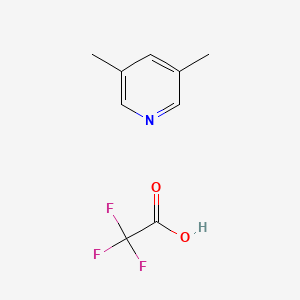
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
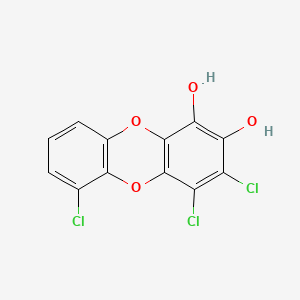
![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)

